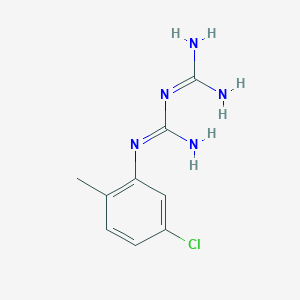

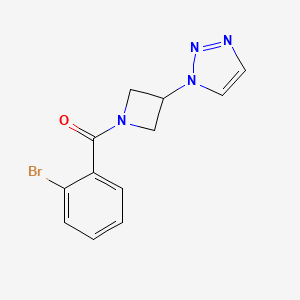

![molecular formula C26H20ClN3O3S B2481939 2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893296-93-0](/img/structure/B2481939.png)

2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound of interest is part of a broader family of compounds known for their diverse chemical and biological activities. Its structure suggests it is a complex heterocycle containing multiple functional groups, which could contribute to a range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting with foundational chemicals like methyl anthranilate, which undergoes several transformations including coupling with methane sulfonyl chloride, N-benzylation, N-methylation, and ring closure to form the 2,1-benzothiazine core. Further multicomponent reactions with malononitrile and substituted benzaldehydes yield the pyranobenzothiazines, indicating a complex and carefully orchestrated synthetic pathway (Ahmad et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, providing unique insights into the arrangement of atoms within the compound. These studies confirm the expected ring structures and show the relative positions of functional groups, critical for understanding the compound's reactivity and interactions (Shemchuk et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis of this compound, along with its derivatives, often involves multi-step reactions that start from basic chemical precursors. For instance, the synthesis process can include the coupling of methyl anthranilate with methane sulfonyl chloride, followed by N-benzylation or N-methylation and subsequent ring closure reactions to form the 2,1-benzothiazine 2,2-dioxides. These precursors are then involved in multicomponent reactions with malononitrile and substituted benzaldehydes to synthesize a series of pyranobenzothiazines (Ahmad et al., 2019). The structural characteristics of these compounds are often confirmed through X-ray crystallography, providing insights into their molecular configurations and the potential for further chemical modifications.

Biological Activities

These compounds have been evaluated for their biological activities, including their roles as inhibitors of monoamine oxidase A and B. Compounds synthesized in this category have shown selective inhibition against these enzymes, suggesting potential therapeutic applications in managing conditions influenced by monoamine oxidase activity, such as depression or neurodegenerative diseases. The selective inhibitors identified include compounds with significant activity towards monoamine oxidase A and B, indicating their promise for further pharmacological development (Ahmad et al., 2019). Molecular docking analysis further supports these findings by illustrating the binding modes of these inhibitors, providing a foundation for understanding their mechanism of action at the molecular level.

Antimicrobial and Antifungal Properties

Some derivatives of this compound class have been assessed for their antimicrobial and antifungal properties. Research indicates that these compounds can exhibit significant activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents. This aspect of research underlines the versatility of these compounds in addressing a range of biological targets and diseases (Lega et al., 2016).

Eigenschaften

IUPAC Name |

2-amino-4-(3-chlorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O3S/c1-16-9-11-17(12-10-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-5-4-6-19(27)13-18/h2-13,23H,15,29H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGVJHBMVGDNJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

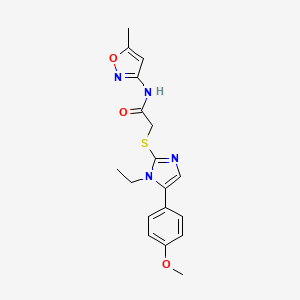

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)

![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)

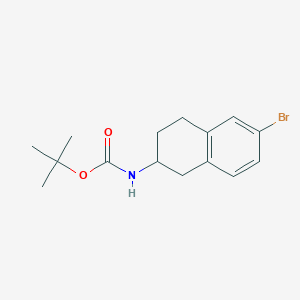

![Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2481863.png)

![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)

![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)

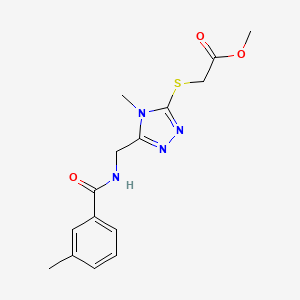

![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481877.png)